palmitoyl carnitine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

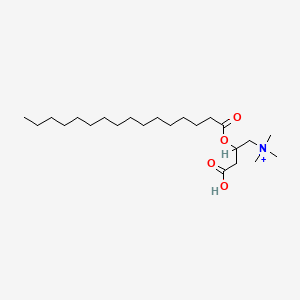

Palmitoyl carnitine: is an ester derivative of carnitine, specifically formed by the esterification of palmitic acid with carnitine. This compound plays a crucial role in the metabolism of fatty acids, particularly in the transport of long-chain fatty acids into the mitochondria for β-oxidation, which is essential for energy production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Palmitoyl carnitine is synthesized through the enzymatic reaction of palmitoyl-CoA with carnitine. This reaction is catalyzed by the enzyme carnitine O-palmitoyltransferase, which is located in the mitochondrial outer membrane . The reaction conditions typically involve the presence of the enzyme and substrates in an aqueous medium at physiological pH and temperature.

Industrial Production Methods: Industrial production of this compound involves the large-scale enzymatic synthesis using recombinant enzymes to ensure high yield and purity. The process includes the fermentation of microorganisms engineered to overexpress carnitine O-palmitoyltransferase, followed by extraction and purification of the product .

Analyse Chemischer Reaktionen

Mitochondrial Transport and Reconversion

Once synthesized, palmitoylcarnitine is shuttled into the mitochondrial matrix via the carnitine/acylcarnitine carrier protein (SLC25A20) embedded in the inner mitochondrial membrane . Inside the matrix, carnitine O-palmitoyltransferase 2 (CPT2) reverses the reaction:

Reaction:

Palmitoylcarnitine CoA SHCPT2Palmitoyl CoA L carnitine

This regenerates palmitoyl-CoA for β-oxidation while recycling carnitine back to the cytoplasm .

β-Oxidation and Energy Production

Palmitoyl-CoA undergoes β-oxidation in the mitochondrial matrix, yielding acetyl-CoA for the citric acid cycle:

Key Steps:

-

Dehydrogenation: Palmitoyl-CoA is oxidized by acyl-CoA dehydrogenase, forming trans-Δ²-enoyl-CoA.

-

Hydration: Enoyl-CoA hydratase adds water to produce 3-hydroxyacyl-CoA.

-

Oxidation: 3-hydroxyacyl-CoA dehydrogenase generates NADH and ketoacyl-CoA.

-

Thiolysis: β-ketothiolase cleaves the carbon chain, releasing acetyl-CoA and a shortened acyl-CoA .

Energy Yield:

-

One palmitoyl-CoA molecule (16 carbons) produces 8 acetyl-CoA , 7 NADH , and 7 FADH₂ via β-oxidation.

-

Total ATP yield: ~106 ATP (assuming full TCA cycle and oxidative phosphorylation) .

Regulatory Interactions

Palmitoyl carnitine influences cellular processes beyond metabolism:

Enzymatic Modulation

-

Protein Kinase C (PKC): Diminishes phorbol ester binding and PKC autophosphorylation .

-

Apoptosis: Elevates during programmed cell death, stimulating caspases 3, 7, and 8 .

Feedback Inhibition

-

Malonyl-CoA: Synthesized by acetyl-CoA carboxylase 1, it blocks CPT1 to regulate fatty acid oxidation based on energy status .

Comparative Analysis of Key Reactions

| Reaction | Enzyme | Location | Substrates | Products |

|---|---|---|---|---|

| Palmitoyl-CoA → Palmitoylcarnitine | CPT1 | Mitochondrial outer membrane | Palmitoyl-CoA, L-carnitine | Palmitoylcarnitine, CoA-SH |

| Palmitoylcarnitine → Palmitoyl-CoA | CPT2 | Mitochondrial inner membrane | Palmitoylcarnitine, CoA-SH | Palmitoyl-CoA, L-carnitine |

| β-Oxidation initiation | Acyl-CoA dehydrogenase | Mitochondrial matrix | Palmitoyl-CoA | trans-Δ²-enoyl-CoA |

Research Findings

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disease Research

Palmitoyl-L-carnitine has been implicated in the pathogenesis of Alzheimer's disease (AD). Recent studies have highlighted its role in tau phosphorylation and mitochondrial dysfunction, which are critical factors in AD pathology.

- Key Findings :

- Increased Levels in Aged Mice : Research demonstrated that serum levels of palmitoyl-L-carnitine significantly increase with age, correlating with tau hyperphosphorylation in neuronal cells. This suggests a potential link between elevated levels of this metabolite and the onset of neurodegenerative changes associated with AD .

- Mechanistic Insights : In vitro studies using SH-SY5Y neuronal cells showed that palmitoyl-L-carnitine treatment led to enhanced tau phosphorylation and increased mitochondrial fission. The activation of tau kinases by calcium overload was identified as a mechanism behind this effect .

Cancer Research

Palmitoyl-L-carnitine's role extends into oncology, where it has been studied for its effects on cancer cell metabolism and proliferation.

-

Prostate Cancer :

- Increased Levels in Cancerous Tissue : Studies found significantly higher levels of palmitoyl-L-carnitine in prostate cancer tissues compared to benign tissues. This elevation is associated with increased expression of pro-inflammatory cytokines such as IL-6, suggesting a potential role in tumorigenesis .

- Calcium Influx : High levels of palmitoyl-L-carnitine were shown to induce rapid calcium influx in certain prostate cancer cell lines, indicating its involvement in promoting cancer cell activity .

-

Combination Therapies :

- Synergistic Effects with Dasatinib : Research indicated that palmitoyl-L-carnitine enhances the anti-tumor effects of dasatinib, a cancer treatment drug. The combination resulted in reduced tumor size and increased apoptosis rates in liver cancer cells, demonstrating its potential as an adjunct therapy .

Metabolic Disorders

Palmitoyl-L-carnitine is also relevant in the study of metabolic disorders such as insulin resistance and type 2 diabetes.

- Insulin Sensitivity : A study involving healthy overweight women revealed that blood cells contribute to the production of circulating acylcarnitines, including palmitoyl-L-carnitine. This production is linked to whole-body fat metabolism and insulin sensitivity .

- Fatty Acid Oxidation : The synthesis rate of palmitoyl-L-carnitine was found to correlate significantly with plasma palmitate oxidation, indicating its role as a marker for fat metabolism under different physiological conditions .

Summary Table of Applications

| Application Area | Key Findings |

|---|---|

| Neurodegenerative Diseases | Induces tau phosphorylation; linked to Alzheimer's pathology; increased levels in aged mice. |

| Cancer Research | Elevated levels in prostate cancer; promotes inflammatory responses; enhances effects of dasatinib. |

| Metabolic Disorders | Associated with insulin sensitivity; linked to fatty acid oxidation; produced by blood cells. |

Wirkmechanismus

Palmitoyl carnitine exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with the carnitine palmitoyltransferase system, which includes carnitine palmitoyltransferase I and II, and the carnitine-acylcarnitine translocase . This system ensures the efficient transfer of fatty acids across the mitochondrial membranes, enabling their subsequent oxidation and energy production .

Vergleich Mit ähnlichen Verbindungen

Acetyl carnitine: Another ester derivative of carnitine, involved in the transport of acetyl groups into the mitochondria.

Butyryl carnitine: Similar to palmitoyl carnitine but with a shorter fatty acid chain.

Octanoyl carnitine: Involved in the transport of medium-chain fatty acids.

Uniqueness: this compound is unique due to its role in the transport and metabolism of long-chain fatty acids, which are crucial for energy production in cells. Its specific interaction with the carnitine palmitoyltransferase system distinguishes it from other carnitine derivatives .

Eigenschaften

CAS-Nummer |

7085-35-0 |

|---|---|

Molekularformel |

C23H46NO4+ |

Molekulargewicht |

400.6 g/mol |

IUPAC-Name |

(3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium |

InChI |

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/p+1 |

InChI-Schlüssel |

XOMRRQXKHMYMOC-UHFFFAOYSA-O |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |

Synonyme |

Hexadecanoylcarnitine Palmitoylcarnitine Palmitylcarnitine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.